

Application Notes: 4-(2-Chloroethyl)morpholine Hydrochloride in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-(2-Chloroethyl)morpholine
hydrochloride

Cat. No.: B144134

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Introduction

4-(2-Chloroethyl)morpholine hydrochloride, often abbreviated as MOC, is a versatile heterocyclic compound widely utilized as a key starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).^{[1][2][3][4]} Its structure, featuring a reactive chloroethyl group and a stable morpholine ring, makes it an ideal building block for introducing the morpholino moiety into larger molecules. This functional group is prevalent in numerous drugs due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and receptor binding affinity. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the synthesis and application of MOC in the pharmaceutical industry.

Physicochemical Properties and Specifications

MOC is a white to off-white crystalline powder that is hygroscopic and soluble in water.^{[3][5][6]} Its stability and purity are critical for successful and reproducible synthetic outcomes.

Property	Value	References
CAS Number	3647-69-6	[2][5]
Molecular Formula	C ₆ H ₁₃ Cl ₂ NO	[1][7]
Molecular Weight	186.08 g/mol	[1][3][7]
Appearance	White to beige/off-white crystalline powder	[1][2][5]
Melting Point	180-186 °C (decomposes)	[1][2][6]
Purity (Assay)	≥ 98.5%	[2][3]
Solubility	Soluble in water and ethanol	[3][5]
Storage	Store below +30°C in a cool, dry place away from moisture	[1][5][6]

Synthesis of 4-(2-Chloroethyl)morpholine Hydrochloride

The synthesis of MOC is typically achieved through the chlorination of N-(2-hydroxyethyl)morpholine. The following workflow and protocols describe common laboratory-scale and industrial methods.



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Caption: General workflow for the synthesis of MOC.

Experimental Protocol 1: Synthesis from N-(2-hydroxyethyl)morpholine

This protocol details a high-yield synthesis using N-(2-hydroxyethyl)morpholine and thionyl chloride.^[8]

Materials:

- N-(2-hydroxyethyl)morpholine (morpholine ethanol)
- Thionyl chloride (SOCl₂)
- Benzene
- Reaction flask, condenser, dropping funnel, ice bath

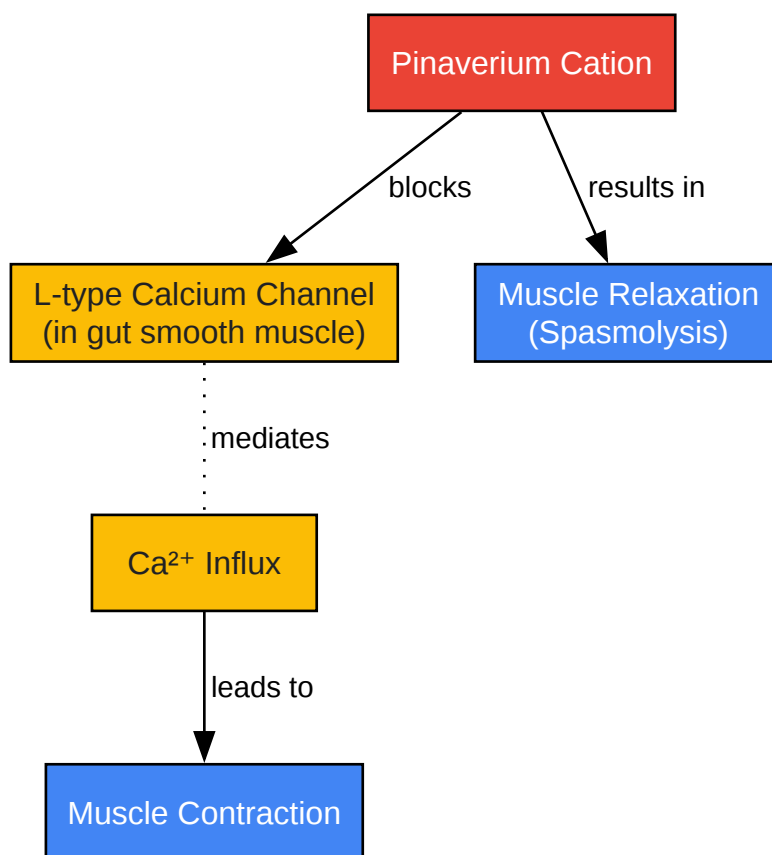
Procedure:

- Dissolve 623 g of N-(2-hydroxyethyl)morpholine in 2 L of benzene in a suitable reaction flask.
- Cool the solution using an ice bath to maintain a temperature below 35°C.
- While stirring, slowly add 735 g of thionyl chloride dissolved in 500 ml of benzene dropwise to the solution.
- After the addition is complete, remove the ice bath and reflux the mixture with stirring for 4 hours.
- After reflux, cool the reaction mixture to room temperature to allow for precipitation.
- Collect the crystalline precipitate by filtration.
- The collected solid is **4-(2-Chloroethyl)morpholine hydrochloride**.

Reactant	Moles	Quantity	Product	Yield	Melting Point
N-(2-hydroxyethyl) morpholine	~4.75 mol	623 g	4-(2-Chloroethyl) morpholine HCl	98.7%	180-182 °C
Thionyl chloride	~6.18 mol	735 g			

Application in Pharmaceutical Synthesis: Pinaverium Bromide

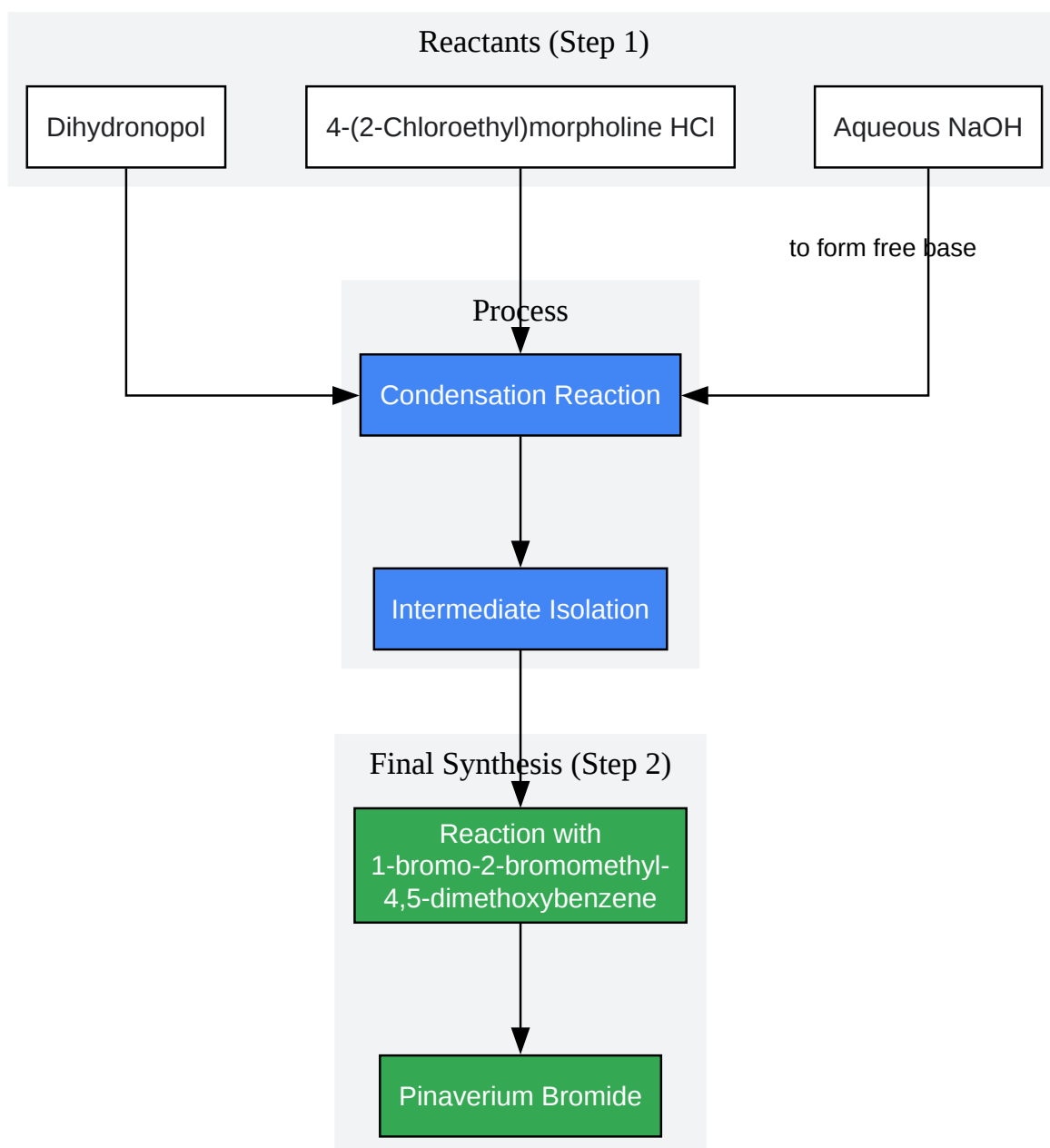
MOC is a crucial intermediate in the synthesis of Pinaverium bromide, a spasmolytic agent that acts as a calcium channel blocker on the smooth muscle of the intestinal tract, used to treat Irritable Bowel Syndrome (IBS).[\[9\]](#)[\[10\]](#)



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Caption: Mechanism of action for Pinaverium.

The synthesis involves the condensation of MOC's free base form with dihydronopol, followed by reaction with 1-bromo-2-bromomethyl-4,5-dimethoxybenzene.[9][10]



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Caption: Synthesis workflow for Pinaverium Bromide using MOC.

Experimental Protocol 2: Synthesis of Pinaverium Bromide Intermediate

This protocol describes the initial condensation step to form the key intermediate.^{[9][10]}

Materials:

- Dihydranopol
- **4-(2-Chloroethyl)morpholine hydrochloride (MOC)**
- Aqueous Sodium Hydroxide (NaOH)
- Water

Procedure:

- Prepare a mixture of dihydranopol, **4-(2-chloroethyl)morpholine hydrochloride**, and aqueous sodium hydroxide. The NaOH deprotonates the MOC in situ to form the reactive free base, 4-(2-chloroethyl)morpholine.
- Stir the mixture vigorously at room temperature until the reaction is complete (monitoring by TLC is recommended).
- Upon completion, wash the product with water until the pH of the aqueous layer is between 5 and 6.
- Concentrate the organic phase under reduced pressure to isolate the crude intermediate product.
- This intermediate can be carried forward to the next step in the synthesis of Pinaverium bromide.

Application	Reactants	Key Conditions	Product
Pinaverium Bromide Synthesis	Dihydronopol, MOC	Aqueous NaOH, Room Temp.	N-substituted morpholine intermediate

Other Documented Pharmaceutical Applications

MOC serves as a building block for a range of other pharmaceuticals, highlighting its versatility. [\[2\]](#)[\[6\]](#)[\[7\]](#)[\[11\]](#) These include:

- Floredil: A vasodilator.
- Morinamide: An antitubercular agent.
- Nimorazole: An antiprotozoal drug.
- Pholcodine: An opioid cough suppressant.

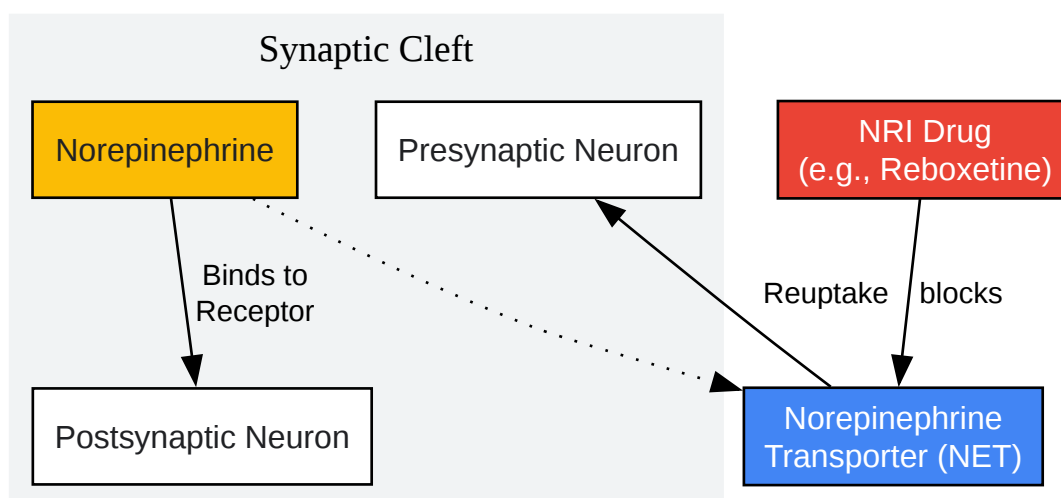
Additionally, MOC is used in the research and preparation of potential DNA cross-linking antitumor agents.[\[1\]](#)[\[6\]](#)

Relevance to Other Signaling Pathways

While not always a direct precursor, the morpholine moiety introduced by MOC is found in drugs targeting critical signaling pathways.

Norepinephrine Reuptake Inhibition

Many central nervous system agents, such as the antidepressant Reboxetine, are morpholine derivatives that function as norepinephrine reuptake inhibitors (NRIs).[\[12\]](#) They block the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.

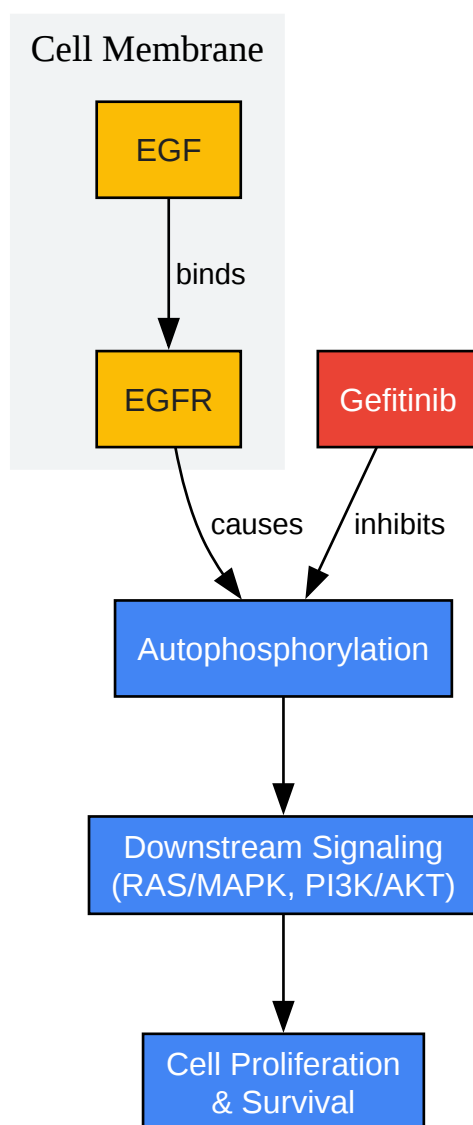


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Caption: Mechanism of Norepinephrine Reuptake Inhibitors (NRIs).

EGFR Tyrosine Kinase Inhibition

The anti-cancer drug Gefitinib, which contains a morpholine-derived side chain (note: typically from 4-(3-chloropropyl)morpholine), inhibits the Epidermal Growth Factor Receptor (EGFR) signaling pathway.^{[13][14]} This pathway is often overactive in non-small-cell lung cancer. Inhibition blocks downstream signals that promote cell proliferation and survival.^{[13][14]}



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Caption: Simplified EGFR signaling pathway and site of inhibition.

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